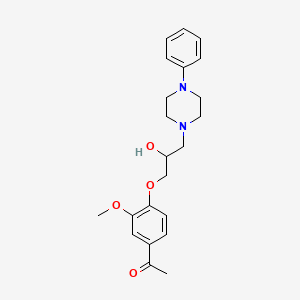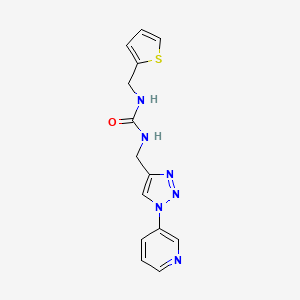![molecular formula C14H23NO4 B2838180 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid CAS No. 2303636-39-5](/img/structure/B2838180.png)
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]acetic acid, is a chemical with the CAS Number 1221715-78-1 . It has a molecular weight of 231.24600 and a molecular formula of C10H17NO5 . It offers promising applications in drug discovery, catalysis, and material science.
Synthesis Analysis
The synthesis of similar spirocyclic compounds has been performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis
The molecular structure of this compound includes a spirocyclic scaffold, which is a distinctive feature of this class of compounds . The spirocyclic structure allows for a wide variation in the spatial disposition of the functional groups .科学的研究の応用
Organocatalytic Synthesis of Spiro Compounds
The synthesis of spiro compounds, especially spiro[pyrrolidin-3,3'-oxindoles], has significant applications due to their biological activities. A study by Chen et al. (2009) highlights an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. This method facilitates the rapid construction of spirooxindole skeletons, which are crucial for medicinal chemistry and diversity-oriented synthesis, suggesting a new avenue for the development of biologically active compounds (Chen et al., 2009).
Complexation Studies with Heavy Lanthanides
Research on the complexation of 1,3-diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (DHPTA) with heavy lanthanides such as Tb3+, Ho3+, and Lu3+ in aqueous solutions has provided insights into their chemical behavior and potential applications in material science. Zhu et al. (2020) investigated these complexes' thermodynamic equilibria using various spectroscopic techniques, offering valuable information for developing new materials and studying lanthanide chemistry (Zhu et al., 2020).
Synthesis of Spirocyclic Compounds
Spirocyclic compounds play a critical role in the development of new pharmaceuticals and materials due to their unique structural properties. Gurry et al. (2015) described a new synthesis approach for spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, highlighting their potential in the creation of novel organic compounds with various applications (Gurry et al., 2015).
Asymmetric Catalysis
The development of asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, which are vital in drug development. A study by Čorić and List (2012) introduced confined Brønsted acids based on a C2-symmetric imidodiphosphoric acid motif, enabling catalytic enantioselective spiroacetalization reactions. This innovative approach to catalyst design may significantly impact the synthesis of biologically active compounds with precise chirality (Čorić & List, 2012).
Chemical Transformations and Reactivity Studies
Understanding the reactivity and transformation of specific chemical structures is fundamental to organic synthesis. Studies such as those by Agafontsev and Tkachev (2005, 2006) on the rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes contribute to this knowledge, offering insights into the mechanisms and potential applications of these reactions in synthesizing new chemical entities (Agafontsev & Tkachev, 2005, 2006).
将来の方向性
特性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-7-9(8-11(16)17)14(10)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVLTOFUGAORNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-pyran-2-one](/img/structure/B2838097.png)
![(E)-methyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2838099.png)
![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838101.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2838102.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2838104.png)
![1-[(2,4-dichlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2838105.png)
![9-Methyl-N-[3-(2-phenylimidazol-1-yl)propyl]purin-6-amine](/img/structure/B2838106.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2838114.png)


![Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2838118.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2838119.png)
